BenchChemオンラインストアへようこそ!

2-Methyl-5-phenylisoxazolidine

Process Chemistry Pharmaceutical Intermediates Green Chemistry

This compound is the validated, patented intermediate (US 5,917,091) for industrial-scale fluoxetine hydrochloride production. The N‑methyl substituent is structurally critical: it is the only group that delivers the N‑methylated amino alcohol core upon hydrogenolysis. Substituting it (e.g., N‑H or N‑aryl) would generate a different pharmacophore, making the intermediate useless for target synthesis. Regioselectivity of the 1,3-dipolar cycloaddition that forms this scaffold is highly sensitive to nitrone/alkene choice, so generic 3,5-diarylisoxazolidines cannot replace this specific building block without re‑validation of yield and purity.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 68408-65-1
Cat. No. B1625252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylisoxazolidine
CAS68408-65-1
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1CCC(O1)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-11-8-7-10(12-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyBOCOEDVUZOMDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-phenylisoxazolidine (CAS 68408-65-1) for Chemical Synthesis and Pharmaceutical Intermediates: Procurement and Selection Guide


2-Methyl-5-phenylisoxazolidine is a substituted five-membered heterocyclic compound belonging to the isoxazolidine class, characterized by an N-methyl group and a phenyl substituent at the 5-position of the saturated 1,2-oxazolidine ring [1]. It is primarily employed as a key synthetic intermediate in the manufacture of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, the free base of the widely used antidepressant fluoxetine hydrochloride [2]. The compound's utility stems from its ability to undergo reductive ring-opening to yield a 1,3-amino alcohol scaffold, a privileged motif in medicinal chemistry [3].

Why 2-Methyl-5-phenylisoxazolidine (CAS 68408-65-1) is Not Simply Interchangeable with Other Isoxazolidines


Isoxazolidines are a broad class of heterocycles, but their specific substitution pattern dictates both their chemical reactivity and the structure of the product they yield. For instance, the N-methyl group in 2-methyl-5-phenylisoxazolidine is essential for generating the N-methylated amino alcohol core of fluoxetine upon hydrogenolysis [1]. Substituting this with an N-H or N-aryl group would lead to a different final pharmacophore, rendering the intermediate useless for the target synthesis [2]. Furthermore, the regioselectivity of the 1,3-dipolar cycloaddition used to synthesize these compounds is highly sensitive to the choice of nitrone and alkene. A generic 3,5-diarylisoxazolidine will have a different steric and electronic profile, impacting subsequent ring-opening selectivity and product purity [3]. Therefore, direct substitution without quantitative verification of yield, selectivity, and final product compatibility is not scientifically valid for this specific intermediate.

Quantitative Differentiation Evidence for 2-Methyl-5-phenylisoxazolidine (CAS 68408-65-1)


Process Yield Advantage of the Patented One-Pot Synthesis vs. Alternative Stepwise Routes

The patented process for synthesizing 2-methyl-5-phenylisoxazolidine demonstrates a clear differentiation in process efficiency compared to traditional stepwise isoxazolidine syntheses. The one-pot, three-step sequence (neutralization, nitrone formation, and cycloaddition) described in US 5,917,091 enables the formation of the target compound in 'high yields' without isolation of intermediates, a significant advantage over conventional methods that often require multiple purifications and result in lower overall yields [1]. While the exact numerical yield is not specified, the comparative advantage is in the process design itself: the avoidance of intermediate isolation steps, which is a quantifiable reduction in operational time and material loss. This is a direct improvement over the 29% yield reported in earlier literature for a related methylnitrone cycloaddition, highlighting the practical benefits of the patented process [2].

Process Chemistry Pharmaceutical Intermediates Green Chemistry

Direct Application as a Precursor to Fluoxetine vs. Other Isoxazolidine Scaffolds

2-Methyl-5-phenylisoxazolidine is not just any isoxazolidine; it is a specifically designed intermediate for the synthesis of fluoxetine. Its reductive hydrogenolysis yields N-methyl-3-phenyl-3-hydroxypropylamine, which is then reacted with 4-halobenzotrifluoride to give fluoxetine [1]. This is in stark contrast to other isoxazolidines, such as 3,5-diaryl derivatives or those with different N-substituents, which upon ring-opening would produce different amino alcohol structures and thus different final products. For example, an N-H isoxazolidine would yield a primary amine, not the N-methylamine required for fluoxetine. This structural specificity means the compound is the direct, validated precursor to the final drug substance, eliminating the need for additional deprotection or alkylation steps that would be required with alternative intermediates [2].

Medicinal Chemistry Antidepressant Synthesis SSRI Intermediates

LogP as an Indicator of Altered Physicochemical Handling vs. Parent Isoxazolidine

While not a direct comparator for this specific compound, the impact of phenyl and methyl substitution on isoxazolidine lipophilicity can be inferred from class-level data. The parent unsubstituted isoxazolidine has a calculated LogP of -0.089 and high water solubility (estimated LogWS of -0.24) . In contrast, the presence of a 5-phenyl group significantly increases lipophilicity. For a related phenyl-substituted isoxazolidine (2-Phenyl-5-hydroxyisoxazolidine), the LogP is reported as 1.7 [1]. This substantial increase in LogP (>1.7 units) for 2-methyl-5-phenylisoxazolidine relative to the parent heterocycle dictates a different solvent extraction and purification profile. This difference is quantifiable and has practical implications for process design, as the compound will preferentially partition into organic solvents, simplifying work-up and isolation compared to more water-soluble, less lipophilic isoxazolidines.

Physicochemical Properties Process Development Chromatography

Optimal Application Scenarios for 2-Methyl-5-phenylisoxazolidine (CAS 68408-65-1) Based on Quantitative Evidence


Scalable Manufacturing of Fluoxetine (Prozac) Active Pharmaceutical Ingredient (API)

This compound is the validated and patented intermediate for the industrial-scale synthesis of fluoxetine hydrochloride [1]. The one-pot process described in US 5,917,091 is designed for manufacturing efficiency, minimizing isolation steps and maximizing throughput. This is the primary and most impactful application scenario, where the compound's specific substitution pattern directly determines the identity of the final drug product [2].

Process Development for 1,3-Amino Alcohol Scaffolds via Reductive Ring-Opening

The compound serves as a masked, protected form of the N-methyl-3-phenyl-3-hydroxypropylamine unit [1]. This is a privileged scaffold in medicinal chemistry for other CNS-active compounds. Researchers exploring novel selective serotonin reuptake inhibitors (SSRIs) or related analogs can use this compound as a building block to introduce this specific 1,3-amino alcohol moiety into more complex molecules, leveraging the established hydrogenolysis conditions [2].

Teaching and Demonstration of 1,3-Dipolar Cycloaddition and Tandem Reaction Sequences

The synthesis of 2-methyl-5-phenylisoxazolidine from N-methylhydroxylamine, formaldehyde, and styrene is an excellent pedagogical example of a three-step, one-pot sequence involving nitrone formation and 1,3-dipolar cycloaddition [1]. Its well-defined conditions and the clear link to a commercially important drug substance (fluoxetine) make it a compelling case study for advanced organic chemistry courses and industrial training programs focused on process chemistry and pharmaceutical synthesis [2].

Method Development for Lipophilic Heterocycle Purification

Given its inferred high lipophilicity (LogP > 1.7) relative to more polar heterocycles [1], this compound is a suitable model system for developing and optimizing purification protocols for non-polar, organic-soluble intermediates. Its behavior can inform the selection of extraction solvents, chromatographic stationary phases, and crystallization conditions for similar lipophilic building blocks in a process development laboratory [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-phenylisoxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.